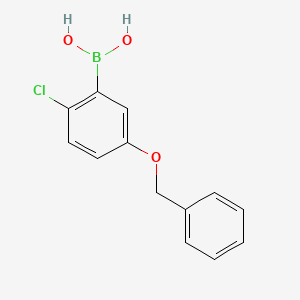

5-Benzyloxy-2-chlorophenylboronic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-chloro-5-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABFVTYDVHFWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681649 | |

| Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-10-7 | |

| Record name | Boronic acid, B-[2-chloro-5-(phenylmethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Benzyloxy)-2-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Benzyloxy-2-chlorophenylboronic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Benzyloxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Context of a Privileged Scaffold

This compound (CAS No. 1256346-10-7) emerges as a significant building block in modern synthetic and medicinal chemistry. Its utility is primarily anchored in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of the chloro, benzyloxy, and boronic acid functionalities creates a scaffold ripe for the generation of complex biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules and advanced materials.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a Senior Application Scientist, the narrative herein moves beyond a simple recitation of data, offering insights into the causality behind analytical methodologies and providing robust, self-validating protocols for its characterization. The aim is to equip researchers with the practical and theoretical knowledge required for its effective handling, analysis, and application.

Core Molecular and Physical Properties

A foundational understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction setup.

Structural and Chemical Identifiers

The molecular architecture of this compound is key to its reactivity. The electron-withdrawing nature of the chlorine atom at the ortho position can influence the acidity and reactivity of the boronic acid group, while the bulky benzyloxy group provides steric influence and can be a site for future deprotection to reveal a phenol.

Protocol: Melting Point Determination

-

Causality: The melting point is a rapid and effective indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed melting range indicates the presence of impurities.

-

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-15 °C/min) to approximately 20 °C below the expected melting point (~110 °C).

-

Refined Measurement: Decrease the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

-

-

Self-Validation: Calibrate the apparatus using certified standards (e.g., benzophenone, caffeine) before measurement to ensure temperature accuracy.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. This protocol provides a starting point for method development.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Instrumentation & Conditions:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate the chromatogram to determine the area percent of the main peak relative to all other peaks. Purity is typically reported as Area %.

-

-

Self-Validation:

-

System Suitability: Before sample analysis, inject a standard compound (e.g., a mix of uracil and toluene) to verify column performance, including theoretical plates, tailing factor, and resolution.

-

Blank Injection: Run a blank (injection of mobile phase mixture) to ensure no system peaks interfere with the analysis.

-

Rationale: Formic acid is used as a mobile phase modifier to ensure good peak shape by protonating silanols on the stationary phase and suppressing ionization of the boronic acid. [1]A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable time. [2]

-

Protocol: Structural Confirmation by Spectroscopy

-

Causality: A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural confirmation. NMR elucidates the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as the acidic B(OH)₂ protons are readily observable.

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons (Phenylboronic Ring): Expect three protons in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.

-

Aromatic Protons (Benzyl Ring): Expect a five-proton multiplet or distinct peaks corresponding to the monosubstituted benzyl group, typically around 7.2-7.5 ppm.

-

CH₂ Protons: A singlet at ~5.0-5.2 ppm corresponding to the benzylic methylene protons (-O-CH₂-Ph).

-

B(OH)₂ Protons: A broad singlet that may be exchangeable with water in the solvent. Its chemical shift is highly variable.

-

-

¹³C NMR: Expect 11 distinct carbon signals (two carbons of the benzyl ring are equivalent by symmetry). Key signals would include the benzylic CH₂ (~70 ppm), the carbon bearing the boronic acid (ipso-carbon, shielded), and the carbon bearing the benzyloxy group (deshielded).

-

¹¹B NMR: A single, broad resonance is expected, with a chemical shift that can distinguish the sp²-hybridized boronic acid from potential sp³-hybridized boronate esters or boroxine species. [3][4]* Self-Validation: The solvent peak (e.g., DMSO at 2.50 ppm) serves as an internal reference for the chemical shift scale. Integration of the ¹H NMR signals should correspond to the number of protons in the structure.

-

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in methanol or acetonitrile.

-

Acquisition: Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes, coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

-

Expected Spectral Features:

-

Molecular Ion: The primary goal is to observe the accurate mass of the molecular ion. Look for [M-H]⁻ in negative mode or [M+H]⁺ or [M+Na]⁺ in positive mode.

-

Isotopic Pattern: A key validation is the characteristic isotopic pattern for a molecule containing one chlorine atom. The ratio of the M to M+2 peaks should be approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

-

Self-Validation: The high-resolution mass measurement should be within 5 ppm of the theoretical calculated mass for the molecular formula C₁₃H₁₂BClO₃, confirming the elemental composition.

Application Context: Role in Suzuki-Miyaura Coupling

The physical properties and analytical characterization discussed are critically important for the primary application of this compound: the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. [5]

Sources

5-Benzyloxy-2-chlorophenylboronic acid chemical structure and analysis

An In-Depth Technical Guide to 5-Benzyloxy-2-chlorophenylboronic acid: Structure, Analysis, and Application

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized arylboronic acid that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science.[1] Its strategic substitution pattern—featuring a chloro group ortho to the boronic acid and a benzyloxy group in the para position—confers unique reactivity and structural properties. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's structure, rigorous analytical characterization, synthetic considerations, and its application as a key reagent in carbon-carbon bond formation. The insights provided herein are grounded in established chemical principles to facilitate its effective use in complex synthetic campaigns.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a firm understanding of its fundamental properties. This compound is a white to off-white crystalline solid under standard conditions.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1256346-10-7 | [2][3] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1][2] |

| Molecular Weight | 262.5 g/mol | [1][2] |

| Storage Temperature | -20°C for long-term stability | [2] |

| Purity (Typical) | ≥95% | [1] |

The molecule's structure is pivotal to its function. The boronic acid group is the primary site of reactivity, while the ortho-chloro and para-benzyloxy substituents modulate its electronic and steric profile, influencing its performance in cross-coupling reactions.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis. A common and effective route for preparing this compound involves a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol outlines a general procedure. Researchers must adapt it based on laboratory conditions and scale.

-

Preparation of the Grignard Reagent:

-

Under an inert nitrogen atmosphere, add magnesium turnings to a flamed-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromo-4-chloro-1-(benzyloxy)benzene in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. Initiation of the reaction is indicated by bubble formation and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be used as an initiator.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation and Workup:

-

Cool the Grignard solution to -78°C using a dry ice/acetone bath.

-

Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60°C. Causality Note: This low temperature is critical to prevent side reactions, such as the addition of a second Grignard molecule to the borate ester.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl).

-

Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the final product.

-

Caption: General workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms.

-

Protocol: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.0 - 8.2 Broad singlet 2H B(OH )₂ ~7.2 - 7.6 Multiplet 8H Aromatic protons (Ar-H ) | ~5.1 - 5.3 | Singlet | 2H | Benzylic protons (O-CH₂ -Ph) |

-

-

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton.

-

Expected Signals: Signals for the benzylic CH₂ carbon (~70 ppm) and multiple distinct signals in the aromatic region (115-160 ppm). The carbon attached to the boron (C-B) will often show a broad signal.

-

-

¹¹B NMR Spectroscopy: This is crucial for directly observing the boron atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment 3500 - 3200 Broad, Strong O-H stretch (from B(OH)₂) 3100 - 3000 Medium Aromatic C-H stretch ~1600, ~1480 Medium-Strong Aromatic C=C stretch ~1350 Strong B-O stretch ~1250 Strong Aryl-O (ether) C-O stretch | ~800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Protocol: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected Result: In negative ion mode (ESI-), a prominent peak corresponding to [M-H]⁻ would be expected at m/z 261.0. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible in the molecular ion cluster, providing definitive evidence of its presence.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, making it a cornerstone of modern drug discovery and materials synthesis.[7]

The benzyloxy group serves as a protecting group for a phenol, which can be deprotected in a later synthetic step. The ortho-chloro substituent can also participate in subsequent cross-coupling reactions or be retained to modulate the final molecule's properties.

General Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Purge the vessel with an inert gas (Nitrogen or Argon). Causality Note: The removal of oxygen is critical as the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Add a degassed solvent system (e.g., dioxane/water, DMF, or toluene).

-

Heat the reaction mixture (typically 80-110°C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[8][9] May cause respiratory irritation.

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry place.[10] For long-term storage, -20°C is recommended to prevent degradation.[2]

References

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

-

(3-(Benzyloxy)-4-chlorophenyl)boronic acid. PubChem. [Link]

-

17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

-

Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

-

Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing. [Link]

-

Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. [Link]

-

The cross-coupling of boronic acid with trimethylbenzylicammonium salts. ResearchGate. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. Chemical Science (RSC Publishing). [Link]

-

C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]

-

Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Supporting Information. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Benzyloxy-5-chlorophenylboronic Acid | 612832-83-4 | TCI Deutschland GmbH [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 5-Benzyloxy-2-chlorophenylboronic acid: A Key Intermediate in Synthetic Chemistry and Drug Discovery

This technical guide provides a comprehensive overview of 5-Benzyloxy-2-chlorophenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, applications, and safe handling, with a focus on its role in the creation of complex organic molecules.

Core Identifiers and Chemical Properties

This compound is a substituted arylboronic acid that serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1256346-10-7 | [1][2] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1][2] |

| Molecular Weight | 262.5 g/mol | [1][2] |

| Synonyms | (5-(Benzyloxy)-2-chlorophenyl)boronic acid |

It is important to distinguish this compound from its isomers, such as 2-Benzyloxy-5-chlorophenylboronic acid (CAS Number: 612832-83-4), as the position of the substituents significantly influences its reactivity and the stereochemistry of the resulting products.[3]

Table 2: Physicochemical Properties of this compound and a Key Isomer

| Property | This compound | 2-Benzyloxy-5-chlorophenylboronic acid |

| Appearance | White to off-white solid (inferred) | White to off-white crystalline powder |

| Purity | Highly Purified | ≥95% |

| Storage Temperature | -20°C | Room Temperature |

Note: Some properties for the title compound are inferred from supplier data for closely related isomers due to a lack of specific public data.

Synthesis of this compound

A potential retrosynthetic analysis suggests that this compound can be prepared from 1-bromo-5-benzyloxy-2-chlorobenzene. This precursor could be synthesized from commercially available starting materials such as 4-chloro-3-nitrophenol.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Biaryl Compounds

This compound is an ideal coupling partner for the synthesis of complex biaryl structures. [4]These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The benzyloxy and chloro substituents on the phenyl ring of this boronic acid can influence the electronic and steric properties of the resulting biaryl compounds, potentially modulating their biological activity or material properties.

Role in Drug Discovery

The boronic acid functional group itself is a key feature in several FDA-approved drugs. More commonly, however, arylboronic acids like this compound serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). [5]

-

Kinase Inhibitors: Many kinase inhibitors, a cornerstone of modern cancer therapy, feature biaryl scaffolds. The Suzuki-Miyaura coupling is a favored method for constructing these scaffolds, and substituted phenylboronic acids are therefore essential reagents in this field. [6][7][8]The specific substitution pattern of this compound could be leveraged to fine-tune the binding of a potential inhibitor to the kinase active site.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

While a specific protocol for this compound is not available, the following general procedure can be adapted.

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Analytical Data

Specific, publicly available analytical data such as ¹H NMR or ¹³C NMR spectra for this compound is limited. Researchers should obtain a Certificate of Analysis (CoA) from their supplier, which will provide lot-specific purity and identity data. General spectral characteristics can be inferred from the analysis of its isomers and related compounds.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 7.0 - 8.0 | Aromatic protons |

| 5.0 - 5.2 | Benzylic (-CH₂-) protons | |

| 8.0 - 8.5 | Boronic acid (-B(OH)₂) protons (broad, may exchange) | |

| ¹³C NMR | 115 - 160 | Aromatic carbons |

| ~70 | Benzylic (-CH₂-) carbon |

Note: These are estimated values and should be confirmed by experimental data.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Safety data sheets (SDS) for closely related chlorophenylboronic acids indicate that they may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handling and Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C. [1][2]* Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the corresponding boroxine anhydride.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in constructing complex biaryl systems through Suzuki-Miyaura cross-coupling makes it a significant intermediate for the synthesis of a wide range of compounds, including potential pharmaceutical agents like kinase inhibitors. While specific, in-depth data for this particular isomer is not as prevalent as for others, its chemical properties and reactivity can be largely inferred from the extensive literature on related arylboronic acids. Careful handling and adherence to standard laboratory safety protocols are essential when working with this compound.

References

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (URL: [Link])

-

o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. (URL: [Link])

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (URL: [Link])

-

Examples of biaryl‐containing drugs and agrochemicals. - ResearchGate. (URL: [Link])

-

Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (URL: [Link])

- US6194599B1 - Process for preparing biaryl compounds - Google P

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC - NIH. (URL: [Link])

-

Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (URL: [Link])

- US5922898A - Process for preparing biaryl compounds - Google P

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P

-

Kinases Home - RSC Publishing. (URL: [Link])

- CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google P

-

1H NMR Spectrum (PHY0046131) - PhytoBank. (URL: [Link])

-

Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (URL: [Link])

-

Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC - NIH. (URL: [Link])

-

30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions - SciELO. (URL: [Link])

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (URL: [Link])

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. soci.org [soci.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scielo.br [scielo.br]

A Technical Guide to the Solubility of 5-Benzyloxy-2-chlorophenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Benzyloxy-2-chlorophenylboronic acid, a key building block in synthetic and medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on the known behavior of analogous phenylboronic acids. We delve into the physicochemical properties of the target molecule, offering a theoretical and practical understanding of its solubility in a range of organic solvents. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility, designed to empower researchers in drug development and chemical synthesis. This guide is structured to provide not just data, but a causal understanding of experimental design and outcomes, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of Solubility

This compound is a valuable reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in constructing complex molecular architectures makes it a staple in the synthesis of pharmaceuticals and advanced materials.[1] The solubility of this reagent is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation. A thorough understanding of its behavior in various organic solvents is paramount for optimizing synthetic routes and ensuring process scalability.

This guide will address the solubility of this compound by:

-

Analyzing its molecular structure to predict solubility trends.

-

Extrapolating from the known solubility of related phenylboronic acid derivatives.

-

Providing a robust, step-by-step experimental protocol for quantitative solubility determination.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a compound is governed by its intermolecular interactions with the solvent. For this compound, several structural features are key determinants of its solubility profile.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests a propensity for solubility in polar, protic solvents and polar, aprotic solvents that can accept hydrogen bonds. However, boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a process that can be influenced by the solvent and temperature and complicates solubility behavior.[2][3]

-

The Phenyl Ring: The aromatic ring provides a nonpolar surface area, contributing to solubility in solvents with some aromatic or nonpolar character.

-

The Chloro Substituent (-Cl): The chlorine atom at the 2-position is an electron-withdrawing group that increases the acidity of the boronic acid.[4] Its contribution to overall polarity is moderate.

-

The Benzyloxy Substituent (-OCH₂Ph): This is a relatively large, bulky, and largely nonpolar group. It is expected to significantly influence solubility, likely increasing affinity for less polar solvents and solvents with aromatic character (e.g., ethers, chloroform, and toluene) compared to unsubstituted phenylboronic acid. The ether linkage can also act as a hydrogen bond acceptor.

Predicted Solubility Trends:

Based on data for analogous compounds like phenylboronic acid and isobutoxyphenylboronic acid, we can predict the following solubility trends for this compound.[2][5][6]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups. The overall polarity is compatible with the benzyloxy group. |

| Ketones | Acetone, 3-Pentanone | High | The carbonyl group is an effective hydrogen bond acceptor.[3][6] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can engage in dipole-dipole interactions and are compatible with the chloro and benzyloxy groups. Chloroform, in particular, shows good solubility for many boronic acid derivatives.[5] |

| Alcohols | Methanol, Ethanol | Moderate | While polar and protic, the large nonpolar benzyloxy group may limit very high solubility. Potential for transesterification with the boronic acid exists under certain conditions. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Solubility will be driven by the benzyloxy and phenyl groups, but the polar boronic acid will limit high solubility. |

| Aliphatic Hydrocarbons | Hexanes, Methylcyclohexane | Very Low | These nonpolar solvents are poor matches for the polar boronic acid group.[3][6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and highly polar, generally effective at solvating a wide range of compounds. |

Experimental Determination of Solubility

Given the lack of specific quantitative data, an experimental approach is necessary. The following protocol outlines a reliable dynamic (synthetic) method for determining the equilibrium solubility of this compound. This method involves visually or instrumentally identifying the temperature at which a known concentration of the solute completely dissolves upon controlled heating.[2][6]

Experimental Workflow

The overall process involves careful sample preparation, controlled heating and observation, and rigorous data analysis.

Caption: Workflow for Dynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (±0.1 mg)

-

Calibrated positive displacement pipettes or syringes

-

Small, sealable glass vials (e.g., 4 mL) with magnetic stir bars

-

Controlled heating block or oil bath with a digital thermometer (±0.1 °C) and magnetic stirring capability

-

A light source and a contrasting background to aid visual detection (or a turbidity sensor)

Procedure:

-

Sample Preparation:

-

Tare a clean, dry 4 mL glass vial containing a small magnetic stir bar on the analytical balance.

-

Add a precisely weighed amount of this compound to the vial (e.g., 10.0 mg).

-

Add a precise volume or mass of the desired solvent (e.g., 1.00 mL). The use of mass for both solute and solvent is preferred for the highest accuracy.

-

Immediately and securely seal the vial to prevent any solvent loss, especially with volatile solvents.

-

-

Equilibrium Measurement:

-

Place the sealed vial into the heating block. Ensure the vial is positioned for clear observation.

-

Begin stirring at a moderate rate (e.g., 300 RPM) to ensure the suspension is homogenous.

-

Start heating the sample at a slow, controlled rate (e.g., 0.5 °C per minute). A slow heating rate is crucial for accurately identifying the equilibrium temperature.

-

Carefully observe the sample against a dark background with good lighting.

-

Record the temperature at the exact moment the last solid crystal disappears. This is the clear point temperature (T_clear).

-

-

Data Collection and Analysis:

-

Repeat the procedure for a range of different concentrations in the same solvent to generate a series of data points (Concentration vs. T_clear).

-

Plot the solubility (expressed in mg/mL, g/L, or molarity) as a function of temperature (°C or K).

-

This data can be used to construct a solubility curve, which is invaluable for applications like crystallization design.

-

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated:

-

Cycle Validation: After determining T_clear, slowly cool the solution to induce recrystallization. Then, repeat the heating cycle. The T_clear should be reproducible within a narrow margin (e.g., ±0.5 °C).

-

Analyte Stability: For each solvent, it is crucial to confirm that the compound does not degrade at the temperatures tested. This can be verified by analyzing the solution post-experiment using methods like HPLC or UPLC-MS.[7]

-

Anhydride Formation: Be aware of the potential for boroxine formation, especially in non-polar solvents or at elevated temperatures. The presence of boroxines can alter solubility. NMR analysis of the post-experiment solution can help identify if this has occurred.[8]

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility is as important as the data itself. The interplay between the solute, solvent, and external conditions dictates the outcome.

Caption: Key Factors Governing Solubility.

-

"Like Dissolves Like": This principle is the cornerstone of solubility prediction. The large, nonpolar benzyloxy group will favor interaction with solvents that have nonpolar characteristics (e.g., THF, Chloroform), while the polar boronic acid group requires a solvent that can engage in hydrogen bonding or strong polar interactions. The optimal solvent will effectively balance these competing requirements.

-

Temperature: For most solid solutes, solubility increases with temperature. Quantifying this relationship is essential for developing crystallization and purification protocols.

-

Solvent Polarity and Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond acceptor (e.g., the oxygen in acetone or THF) is critical for solvating the -B(OH)₂ group. Solvents that cannot accept hydrogen bonds (e.g., hexanes) will be very poor solvents for this compound, regardless of other factors.

Conclusion

While specific, quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its molecular structure and the behavior of analogous boronic acids. It is anticipated to exhibit high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in nonpolar hydrocarbons.

This guide provides the necessary theoretical foundation and, crucially, a detailed experimental protocol to empower researchers to generate high-quality, reliable solubility data. By following the outlined procedures and considering the key influencing factors, scientists and drug development professionals can effectively utilize this compound in their synthetic and formulation endeavors, ensuring efficiency, reproducibility, and scalability.

References

-

Sumitomo Chemical Co., Ltd. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. [Link]

-

Reddy, B. et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

-

Sporzyński, A. et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

ResearchGate. (2018). Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Leszczyński, P. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

Baldwin, A. F. et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

-

Leszczyński, P. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Adamczyk-Woźniak, A. et al. (2019). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Chem-Impex. (n.d.). 2-Benzyloxy-5-chlorophenylboronic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Stability and Storage of 5-Benzyloxy-2-chlorophenylboronic Acid: A Guide to Preserving Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyloxy-2-chlorophenylboronic acid is a pivotal reagent in modern organic synthesis, particularly valued for its role in constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of pharmaceuticals and advanced materials makes understanding its stability profile a critical, yet often overlooked, aspect of experimental design and material management.[1] This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. By grounding these recommendations in mechanistic principles, this document serves as an essential resource for ensuring the long-term integrity, purity, and reactivity of this valuable synthetic building block, thereby enhancing experimental reproducibility and supporting regulatory compliance in drug development.

Introduction to this compound

This compound (CAS 612832-83-4) is an arylboronic acid derivative whose structural features—a bulky benzyloxy group ortho to the boronic acid and a chloro substituent para to it—confer specific reactivity and properties.[1] Its primary application lies in palladium-catalyzed cross-coupling reactions, where it serves as a stable, efficient partner for the formation of carbon-carbon bonds.[1] However, like all boronic acids, its stability is not absolute. The boronic acid functional group is susceptible to several degradation processes that can compromise sample purity, reduce reaction yields, and, in the context of pharmaceutical development, introduce potentially genotoxic impurities.[2][3] A comprehensive understanding of these liabilities is paramount for any scientist utilizing this reagent.

Caption: Chemical Structure of this compound.

Physicochemical Properties and Stability Considerations

The intrinsic stability of the molecule is dictated by its physical state and the electronic nature of its substituents.

| Property | Value | Source(s) |

| CAS Number | 612832-83-4 | [1][4] |

| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |

| Molecular Weight | 262.5 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~110 °C | [1] |

| Incompatible Agents | Strong oxidizing agents | [5] |

The electron-withdrawing nature of the chlorine atom can influence the Lewis acidity of the boron center, while the sterically demanding benzyloxy group can provide some kinetic hindrance against intermolecular reactions, such as anhydride formation.

Key Degradation Pathways

To justify rigorous storage protocols, it is crucial to understand the chemical reactions that lead to the degradation of this compound. Three primary pathways are of concern.

Caption: Primary degradation pathways for arylboronic acids.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This process can be accelerated in the presence of moisture, acids, bases, or certain metal catalysts.[2][3] For this specific compound, protodeboronation would yield 1-benzyloxy-4-chlorobenzene, an impurity that would be inactive in subsequent coupling reactions.

-

Oxidative Cleavage: The C-B bond is susceptible to oxidation, particularly by atmospheric oxygen or other oxidizing agents, leading to the formation of a corresponding phenol.[5][6] In this case, the product would be 4-benzyloxy-3-chlorophenol. This is often a major degradation pathway for boronic acids upon prolonged exposure to air.[6]

-

Dehydration to Boroxines: Boronic acids can undergo reversible intermolecular dehydration to form stable, six-membered cyclic anhydrides known as boroxines. While this is not strictly degradation, as the process is reversible upon exposure to water, the formation of the trimer alters the molecular weight and can lead to inaccuracies in weighing and stoichiometry in reactions. Some commercial boronic acids are sold as a mixture containing varying amounts of the corresponding anhydride.[7]

Recommended Storage and Handling Protocols

Based on the degradation mechanisms, a multi-faceted approach to storage is required to ensure long-term stability.

Optimal Storage Conditions

The following conditions are recommended, moving from acceptable for short-term use to ideal for long-term archival.

| Parameter | Condition | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of all degradation pathways.[8][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative cleavage by displacing atmospheric oxygen.[8] |

| Moisture | Tightly sealed container, stored in a desiccator | Prevents protodeboronation and minimizes anhydride-boronic acid equilibrium shifts.[4][10][11] |

| Light | Opaque or amber vial | Protects against potential, though less common, photolytic degradation pathways. |

For routine use, storing the compound tightly sealed in its original container at room temperature is often acceptable for short periods.[12] However, for long-term storage (>6 months) or for use in sensitive applications such as GMP synthesis, refrigeration under an inert atmosphere is strongly advised.

Safe Handling Procedures

Adherence to standard laboratory safety practices is essential.

-

Ventilation: Handle the solid material exclusively in a chemical fume hood to avoid inhalation of fine dust particles.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[7][8]

-

Dispensing: Avoid creating dust when weighing and handling the solid.[10]

-

Cleaning: Clean any spills promptly by sweeping up the solid material and placing it in a suitable container for disposal.[10]

Experimental Workflow: A Protocol for Long-Term Stability Assessment

To empirically validate storage conditions and determine a practical shelf-life, a formal stability study is the most trustworthy approach. This protocol outlines a self-validating system for assessing the purity of this compound over time.

Caption: Experimental workflow for a long-term stability study.

Methodology

-

Initial Characterization (T=0): Upon receipt, perform an initial purity analysis using High-Performance Liquid Chromatography (HPLC). This serves as the baseline.

-

Sample Preparation: Aliquot the material into multiple, identical vials. This avoids repeated opening and closing of the main stock container.

-

Storage Conditions: Place sets of vials into distinct storage environments as outlined in the diagram (e.g., ambient/air, refrigerated/air, refrigerated/inert gas).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition for analysis.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV detector at a wavelength where the parent compound and expected impurities (protodeboronated and phenol products) have strong absorbance.

-

Quantification: Calculate the purity by the area percent method, comparing the peak area of the parent compound to the total area of all peaks.

-

-

Data Interpretation: Plot the purity of the compound as a function of time for each storage condition. A specification is typically set (e.g., purity ≥ 95%), and the shelf-life is defined as the time at which the purity drops below this limit.

Implications for Drug Development

For professionals in drug development, the stability of reagents like this compound is not just a matter of reaction efficiency but also of regulatory compliance. Arylboronic acids have been identified as a class of "potential genotoxic impurities" (PGIs) by some regulatory bodies.[2][3] This means that residual amounts of the starting boronic acid in an Active Pharmaceutical Ingredient (API) must be strictly controlled. Ensuring the starting material is of high purity and remains stable throughout the manufacturing process is the first and most critical step in controlling such impurities.

Conclusion

This compound is a robust and highly valuable synthetic tool. However, its chemical integrity is contingent upon proper storage and handling. The primary threats to its stability—protodeboronation, oxidation, and anhydride formation—are effectively mitigated by controlling exposure to moisture, atmospheric oxygen, and elevated temperatures. For maximum longevity and experimental fidelity, storage in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2–8 °C) is the gold standard. By implementing these scientifically-grounded protocols, researchers and drug developers can ensure the reliability of their results and the quality of their products.

References

-

MilliporeSigma. "SAFETY DATA SHEET - 2-Chlorophenylboronic acid." (2025).

-

Organic Chemistry Portal. "Arylboronic acid or boronate synthesis." (n.d.).

-

Thermo Fisher Scientific. "Safety Data Sheet - 4-(Benzyloxy)-2-fluorophenylboronic acid." (n.d.).

-

MilliporeSigma. "SAFETY DATA SHEET." (2025).

-

Anderson, N. G. "Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs." Organic Process Research & Development, 2011, 15(5), 1045-1047.

-

D'hooghe, M. "Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL." WordPress.com. (n.d.).

-

Combi-Blocks, Inc. "Safety Data Sheet - 2-Benzyloxy-5-chlorophenylboronic acid." (2023).

-

Hall, D. G. "Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols." Organic Letters, 2020, 22(19), 7542-7547.

-

CymitQuimica. "SAFETY DATA SHEET." (2023).

-

Leyan. "(2-(Benzyloxy)-5-chlorophenyl)boronic acid | 612832-83-4." Sigma-Aldrich. (n.d.).

-

Hartwig, J. F. "One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes." Organic Letters, 2007, 9(5), 757-760.

-

TCI Chemicals. "SAFETY DATA SHEET - 2-Benzyloxyphenylboronic Acid." (2025).

-

BLDpharm. "1366499-24-2|(5-(Benzoyloxy)-2-chlorophenyl)boronic acid." (n.d.).

-

Thermo Fisher Scientific. "SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid." (2025).

-

MilliporeSigma. "SAFETY DATA SHEET - 2-Formylphenylboronic acid." (2024).

-

Fisher Scientific. "SAFETY DATA SHEET - 2-Chlorophenylboronic acid." (2021).

-

PubChem. "(3-(Benzyloxy)-4-chlorophenyl)boronic acid." National Center for Biotechnology Information. (n.d.).

-

Chem-Impex. "2-Benzyloxy-5-chlorophenylboronic acid." (n.d.).

-

National Institutes of Health. "Boronic acid with high oxidative stability and utility in biological contexts." PMC. (n.d.).

-

Sigma-Aldrich. "2-(Benzyloxy)phenylboronic acid 190661-29-1." (n.d.).

-

BLDpharm. "612832-83-4|(2-(Benzyloxy)-5-chlorophenyl)boronic acid." (n.d.).

-

Bide Pharmatech. "CAS No:1366499-24-2." (n.d.).

-

Stella, V. J. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)." Journal of Pharmaceutical Sciences, 2000, 89(6), 758-765.

-

ResearchGate. "Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways | Request PDF." (2022).

-

PubMed. "Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways." (2022).

-

ResearchGate. "Degradation of organic filter 2-Phenylbenzidazole-5-Sulfonic acid by light-driven free chlorine process: Reactive species and mechanisms | Request PDF." (2021).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. canbipharm.com [canbipharm.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. (2-(Benzyloxy)-5-chlorophenyl)boronic acid | 612832-83-4 [sigmaaldrich.cn]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Benzyloxy-2-chlorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzyloxy-2-chlorophenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety, a chloro substituent, and a benzyloxy group, offers a versatile scaffold for the construction of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. The boronic acid group serves as a reactive handle for carbon-carbon bond formation, while the chloro and benzyloxy substituents modulate the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.

Accurate structural elucidation and purity assessment are paramount for the successful application of this reagent in any research or development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific isomer are not widely available in the public domain, this guide will leverage established principles of spectroscopy and data from closely related analogs to provide a robust theoretical framework for its characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

Causality in Experimental Choices for NMR Analysis

The choice of solvent is critical for acquiring high-quality NMR spectra of boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are often preferred over chloroform-d (CDCl₃) due to the potential for boronic acids to form cyclic anhydrides (boroxines) in less polar, aprotic solvents. This dehydration process can complicate spectra; however, the presence of two hydroxyl groups on the boron atom often leads to exchange with residual water in the solvent, which can broaden the B(OH)₂ proton signal, sometimes to the point of it being unobservable. For clarity in predicting the aromatic region, the following analysis assumes a monomeric species in a suitable deuterated solvent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of both the phenylboronic acid core and the benzyl protecting group, as well as the benzylic methylene protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.0-8.2 | br s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically deshielded and often appear as a broad singlet due to chemical exchange with water. |

| ~7.5-7.6 | d | 1H | H-6 | This proton is ortho to the electron-withdrawing boronic acid group, leading to a downfield shift. |

| ~7.3-7.5 | m | 5H | Phenyl H of benzyl group | The five protons of the unsubstituted phenyl ring of the benzyloxy group will appear as a complex multiplet in this region. |

| ~7.1-7.2 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~7.0-7.1 | d | 1H | H-3 | This proton is ortho to the electron-donating benzyloxy group, which shields it, causing an upfield shift relative to unsubstituted benzene. |

| ~5.1-5.2 | s | 2H | -OCH₂Ph | The methylene protons of the benzyl group are adjacent to an oxygen atom and a phenyl ring, placing them in this characteristic region. They typically appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.[1][2][3][4][5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160-165 | C-5 | This carbon is directly attached to the oxygen of the electron-donating benzyloxy group, causing a significant downfield shift. |

| ~136-138 | Quaternary C of benzyl group | The ipso-carbon of the benzyl group's phenyl ring. |

| ~135-137 | C-2 | This carbon is attached to the electronegative chlorine atom, resulting in a downfield shift. The boronic acid group's attachment site is often difficult to observe due to quadrupolar relaxation. |

| ~130-132 | C-6 | This carbon is adjacent to the boronic acid group and is expected to be in this region. |

| ~128-129 | Ortho & Para C of benzyl group | The chemical shifts of the carbons in the benzyl group's phenyl ring are well-established. |

| ~127-128 | Meta C of benzyl group | The chemical shifts of the carbons in the benzyl group's phenyl ring are well-established. |

| ~120-122 | C-4 | This carbon is influenced by both the ortho-chloro and para-benzyloxy groups. |

| ~115-117 | C-3 | This carbon is ortho to the electron-donating benzyloxy group, leading to an upfield shift. |

| ~70-71 | -OCH₂Ph | The benzylic carbon is attached to an oxygen atom, placing it in this characteristic aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, C-H, C=C, C-O, C-Cl, and B-O bonds.[6][7][8][9][10]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500-3200 | O-H stretch (hydrogen-bonded) | Boronic acid, B(OH)₂ | Broad, Strong |

| 3100-3000 | C-H stretch (sp²) | Aromatic rings | Medium to Weak |

| 3000-2850 | C-H stretch (sp³) | Benzylic -CH₂- | Medium to Weak |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic rings | Medium, often multiple bands |

| ~1350 | B-O stretch | Boronic acid | Strong |

| 1250-1000 | C-O stretch | Aryl-O-CH₂ | Strong |

| 800-600 | C-Cl stretch | Chloroarene | Medium to Strong |

| ~750 and ~700 | C-H out-of-plane bend | Monosubstituted benzyl group | Strong |

| ~850-800 | C-H out-of-plane bend | 1,2,4-trisubstituted phenyl ring | Strong |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common techniques that could be employed.

Causality in Experimental Choices for MS Analysis

For a relatively small molecule like this compound, ESI is often preferred as it is a "soft" ionization technique that typically results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, making it straightforward to determine the molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula with high accuracy. EI, being a higher-energy technique, would likely lead to extensive fragmentation, which can provide structural information but may result in a weak or absent molecular ion peak.[11][12][13][14][15][16]

Predicted Mass Spectral Data (ESI-HRMS)

The molecular formula of this compound is C₁₃H₁₂BClO₃. The exact mass can be calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹¹B, ³⁵Cl, ¹⁶O).

-

Calculated Exact Mass: 262.0568

In ESI-MS, the following ions would be expected:

| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [M+H]⁺ | 263.0646 | - |

| [M+Na]⁺ | 285.0465 | - |

| [M-H]⁻ | - | 261.0490 |

The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a peak at M and another at M+2 with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Fragmentation Pattern (EI-MS)

Under EI conditions, the molecular ion (M⁺˙ at m/z 262) would be expected to undergo fragmentation. Key fragmentation pathways would likely involve:

-

Loss of the benzyl group: Cleavage of the benzylic C-O bond is a highly favorable fragmentation pathway for benzyl ethers, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum.

-

Loss of the benzyloxy group: Cleavage of the aryl-O bond would result in a fragment at m/z 155/157 .

-

Loss of water: Dehydration of the boronic acid moiety is a common fragmentation pathway.

-

Loss of the boronic acid group: Cleavage of the C-B bond.

Experimental Protocol for MS Data Acquisition (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation and purity assessment. While experimental data for this specific isomer is not readily found in public databases, the predicted spectral characteristics outlined in this guide, based on established chemical principles and data from analogous compounds, offer a robust framework for researchers. The detailed protocols provide a clear path for obtaining and interpreting the necessary data to ensure the quality and identity of this important synthetic building block.

References

-

Spiesecke, H., & Schneider, W. G. (1961). ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. [Link]

-

Taft, R. W., et al. (1963). Relationship between Pi‐Electronic Distributions and F¹⁹ NMR Shielding in Para‐Substituted Fluorobenzenes. The Journal of Chemical Physics, 38(2), 380–382. [Link]

-

Yamamoto, O., & Hayamizu, K. (1988). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

-

Retcofsky, H. L., & Friedel, R. A. (1968). Study of ¹³C Chemical Shifts in Substituted Benzenes. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]

-

Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004). Calculation of NMR and EPR Parameters: Theory and Applications. Wiley-VCH. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy Data. [Link]

-

NIST Chemistry WebBook. [Link]

-

PubChem. (2-(Benzyloxy)-5-chlorophenyl)boronic acid. [Link]

-

PubChem. 4-(Benzyloxy)phenylboronic acid. [Link]

-

Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

-

LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

St. Paul's Cathedral Mission College. Spectroscopic Analysis of Organic Compounds. [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. www1.udel.edu [www1.udel.edu]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. jnsparrowchemical.com [jnsparrowchemical.com]

- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction: The Critical Role of Quality in Synthetic Intermediates

An In-Depth Technical Guide: Purity and Assay Determination of 5-Benzyloxy-2-chlorophenylboronic Acid

This compound is a versatile and valuable reagent in modern organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1] Researchers in pharmaceutical and materials science fields rely on this intermediate to construct complex molecular architectures for new therapeutics and advanced materials.[1]

The success of these intricate synthetic endeavors is directly contingent on the quality of the starting materials. The purity and accurately determined assay of this compound are not mere specifications on a certificate of analysis; they are critical parameters that dictate reaction yield, impurity profiles of subsequent steps, and the overall efficiency and reproducibility of the synthetic process. This guide provides a comprehensive overview of the analytical methodologies required to rigorously assess the quality of this key building block, grounded in the principles of scientific integrity and practical, field-proven application.

Part 1: The Impurity Landscape of Arylboronic Acids

A thorough analysis begins with understanding what to look for. Impurities in a batch of this compound can arise from its synthesis, degradation, or improper handling. The most common synthetic routes involve the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate.[2][3]

Common Impurities and Their Origins:

-

Boroxine (Anhydride): This is the most prevalent impurity for nearly all arylboronic acids. It is a cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules.[4] Its presence can significantly reduce the effective concentration of the active monomeric acid, leading to lower reaction yields.[5] Boroxine formation is an equilibrium process that can be exacerbated by heat or analysis conditions, particularly in the gas phase for mass spectrometry.[6][7]

-

Unreacted Starting Materials: Residual amounts of the precursor aryl halide (e.g., 1-benzyloxy-4-chloro-2-bromobenzene) may persist if the initial organometallic formation is incomplete.

-

Homocoupling Products: Side reactions during the synthesis can lead to the formation of biphenyl-type impurities.

-

Hydrolysis/Degradation Products: The boronic acid functional group can be susceptible to protodeboronation under certain conditions, leading to the formation of 1-benzyloxy-4-chlorobenzene. Cleavage of the benzyl ether is also a potential degradation pathway.

| Impurity Class | Example Structure/Description | Typical Origin | Analytical Consideration |

| Product-Related | Boroxine (Cyclic Trimer Anhydride) | Intermolecular dehydration of the boronic acid. | Can complicate NMR and MS spectra; equilibrium can be shifted by solvent choice.[4][5] |

| Process-Related | Precursor Aryl Halides | Incomplete synthesis reaction. | Typically monitored by HPLC or GC. |